molecular formula C12H8Cl2N2O2 B6392418 2-Amino-5-(3,4-dichlorophenyl)isonicotinic acid CAS No. 1261929-17-2

2-Amino-5-(3,4-dichlorophenyl)isonicotinic acid

Cat. No.: B6392418
CAS No.: 1261929-17-2
M. Wt: 283.11 g/mol
InChI Key: WSKJMNBLKRDBRW-UHFFFAOYSA-N
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Description

2-Amino-5-(3,4-dichlorophenyl)isonicotinic acid is a substituted pyridine derivative featuring an amino group at the 2-position and a 3,4-dichlorophenyl substituent at the 5-position of the isonicotinic acid backbone. The dichlorophenyl group is a common pharmacophore in drug design, often enhancing lipophilicity and target binding via hydrophobic or halogen-bonding interactions . The isonicotinic acid moiety (a pyridine ring with a carboxylic acid group) contributes to hydrogen-bonding capacity and polarity, which may influence solubility and bioavailability.

Properties

IUPAC Name

2-amino-5-(3,4-dichlorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-9-2-1-6(3-10(9)14)8-5-16-11(15)4-7(8)12(17)18/h1-5H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKJMNBLKRDBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2C(=O)O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688024
Record name 2-Amino-5-(3,4-dichlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-17-2
Record name 2-Amino-5-(3,4-dichlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3,4-dichlorophenyl)isonicotinic acid typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dichlorobenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-amino-5-(3,4-dichlorophenyl)furan-3-carbonitrile. This intermediate is then subjected to cyclization with isonicotinic acid hydrazide under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3,4-dichlorophenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting nicotinic receptors. Its unique structure allows for the development of new therapeutic agents with enhanced efficacy and specificity against diseases such as cancer and neurodegenerative disorders.

Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-amino-5-(3,4-dichlorophenyl)isonicotinic acid. In vitro assays have demonstrated its cytotoxic effects on several human cancer cell lines, including:

Cell LineIC50 (µg/mL)Reference Drug
MCF-710Vinblastine
HCT-11615Colchicine
PC-312Doxorubicin

These results indicate that the compound exhibits significant cytotoxicity comparable to established chemotherapeutics, making it a candidate for further development in cancer therapy .

Mechanism of Action
The mechanism underlying its anticancer activity involves enzyme inhibition and receptor interaction. Notably, it has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), crucial for tumor angiogenesis, with an IC50 value of approximately 0.068 µM .

Biological Research Applications

Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression. For example, it has demonstrated potent inhibition against various kinases, which play a role in cellular signaling pathways related to cancer development .

Antioxidant Properties
In addition to its anticancer properties, 2-amino-5-(3,4-dichlorophenyl)isonicotinic acid exhibits antioxidant activity. Studies indicate that it can enhance superoxide dismutase (SOD) levels, suggesting a protective role against oxidative stress-related cellular damage .

Organic Synthesis Applications

Building Block for Complex Molecules
This compound is utilized as a building block in organic synthesis. Its structure facilitates the creation of more complex organic molecules through various chemical reactions such as oxidation and substitution . The presence of both amino and dichlorophenyl groups allows for diverse reactivity patterns.

In Vitro Cytotoxicity Studies

A study evaluating the cytotoxic effects of 2-amino-5-(3,4-dichlorophenyl)isonicotinic acid on multiple cancer cell lines confirmed its dose-dependent inhibition of cell growth using the MTT assay. The results reinforced its potential as an effective anticancer agent .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between this compound and target proteins like VEGFR-2. These studies suggest that its binding mode aligns with known inhibitors, supporting its further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2-Amino-5-(3,4-dichlorophenyl)isonicotinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Research and Application Insights

While direct data on the target compound’s bioactivity are lacking, inferences can be drawn:

  • Medicinal Chemistry : The dichlorophenyl group may enhance binding to hydrophobic enzyme pockets or receptors, as seen in kinase inhibitors or antimicrobial agents.

Biological Activity

2-Amino-5-(3,4-dichlorophenyl)isonicotinic acid (CAS No. 1261929-17-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 2-Amino-5-(3,4-dichlorophenyl)isonicotinic acid includes an isonicotinic acid backbone with an amino group and a dichlorophenyl substituent. This configuration is believed to contribute to its biological activity.

Anticancer Properties

Research indicates that 2-Amino-5-(3,4-dichlorophenyl)isonicotinic acid exhibits significant anticancer activity. In vitro studies have demonstrated its effects on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG-2 (liver cancer).
  • IC50 Values : The compound showed potent inhibition against PC-3 and A549 cell lines with IC50 values of approximately 2.4μg/mL2.4\,\mu g/mL and 3.2μg/mL3.2\,\mu g/mL, respectively, outperforming standard drugs such as Vinblastine and Colchicine in certain assays .

Table 1: In Vitro Anticancer Activity of 2-Amino-5-(3,4-dichlorophenyl)isonicotinic Acid

Cell LineIC50 (µg/mL)Comparison DrugComparison Drug IC50 (µg/mL)
MCF-7Not specifiedVinblastine2.3
HCT-116Not specifiedColchicine9.6
PC-32.4Vinblastine2.3
A5493.2Colchicine21.3
HepG-2Not specified--

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. It demonstrated strong inhibitory effects against several bacterial strains:

  • Inhibition Zone : Recorded inhibition zones were notably high, with some strains showing up to 30mm30\,mm inhibition when compared to standard antibiotics .

Table 2: Antimicrobial Activity of 2-Amino-5-(3,4-dichlorophenyl)isonicotinic Acid

PathogenInhibition Zone (mm)
E. coli30
S. aureusNot specified
Pseudomonas spp.Not specified

The biological activity of 2-Amino-5-(3,4-dichlorophenyl)isonicotinic acid is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key kinases such as EGFR and VEGFR-2, which are involved in tumor growth and angiogenesis .
  • Receptor Interactions : It may interact with specific receptors or enzymes that play critical roles in cellular signaling pathways associated with cancer proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : A study compared the anticancer efficacy of several derivatives including 2-Amino-5-(3,4-dichlorophenyl)isonicotinic acid against multiple cancer cell lines using MTT assays . Results indicated that this compound had a selective cytotoxic profile favoring malignant over normal cells.
  • Antimicrobial Evaluation : Another research focused on the synthesis of derivatives from the base structure showed promising antimicrobial activity against a panel of pathogens, suggesting potential for therapeutic applications in infectious diseases .

Q & A

Basic: What are the key considerations for synthesizing 2-amino-5-(3,4-dichlorophenyl)isonicotinic acid?

Methodological Answer:
Synthesis typically involves coupling reactions between isonicotinic acid derivatives and 3,4-dichlorophenyl precursors. For example, 3,4-dichlorophenyl isocyanate (CAS 465-73-6) can react with amino-thiadiazole intermediates under anhydrous conditions in polar aprotic solvents like DMF at 90°C . Critical considerations include:

  • Moisture avoidance : 3,4-dichlorophenyl isocyanate decomposes in water, requiring strict anhydrous conditions .
  • Reagent purity : Use HPLC-grade solvents and confirm starting material purity via NMR or LC-MS to avoid side reactions.
  • Temperature control : Maintain reaction temperatures below the isocyanate’s boiling point (233.6°C) to prevent decomposition .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Confirm structural integrity, particularly the 3,4-dichlorophenyl and amino group positions (e.g., ¹H/¹³C NMR).
  • Mass spectrometry (HRMS) : Verify molecular weight (C₁₂H₇Cl₂N₂O₂; exact mass 284.99 g/mol) and isotopic patterns .
  • HPLC with UV detection : Assess purity (>98%) and monitor degradation products, especially under aqueous conditions .
  • X-ray crystallography : Resolve stereochemical ambiguities if crystallizable derivatives are synthesized.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to the compound’s toxicity (GHS06/GHS08) .
  • Ventilation : Perform reactions in a fume hood; 3,4-dichlorophenyl isocyanate releases CO₂ upon hydrolysis, posing inhalation risks .
  • Incompatibility alerts : Avoid contact with strong acids/bases, amines, or alcohols to prevent exothermic reactions .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies may arise from:

  • Impurity profiles : Use preparative HPLC to isolate the pure compound and retest activity .
  • Assay variability : Validate results across multiple assays (e.g., gel-based DNA unwinding vs. fluorescence-based BLM inhibition) .
  • Metabolite interference : Conduct LC-MS/MS to identify degradation products (e.g., 3,4-dichloroaniline) that may confound results .

Advanced: What strategies optimize structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core modifications : Synthesize analogs with halogen substitutions (e.g., replacing Cl with F) or varying ring positions .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like BLM helicase .
  • Pharmacophore mapping : Identify critical hydrogen-bonding sites (e.g., the amino and carboxylic acid groups) using QSAR models.

Advanced: How does environmental degradation impact toxicity assessments?

Methodological Answer:

  • Biodegradation pathways : Screen for microbial degradation products (e.g., 3,4-dichlorocatechol) using soil microcosm studies .
  • Aquatic toxicity : Test stability in water (pH 7.4, 25°C) and monitor hydrolysis products via GC-MS .
  • Ecotoxicology assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity of metabolites like 3,4-DCA .

Basic: What solvents are compatible for solubility testing?

Methodological Answer:

  • Polar aprotic solvents : DMF or DMSO for stock solutions (1–10 mM) due to moderate water solubility (decomposes in aqueous media) .
  • Avoid alcohols : Ethanol/methanol may react with residual isocyanate groups, forming carbamates .

Advanced: How to address low yields in coupling reactions?

Methodological Answer:

  • Catalyst screening : Test Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation.
  • Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) to optimize reaction time and stoichiometry .
  • Byproduct analysis : Isolate side products (e.g., urea derivatives) via column chromatography and adjust reagent ratios .

Basic: What are the storage conditions for long-term stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation.
  • Desiccants : Include silica gel packs to mitigate hydrolysis from ambient moisture .

Advanced: How to validate target engagement in mechanistic studies?

Methodological Answer:

  • Pull-down assays : Use biotinylated probes to isolate protein complexes; confirm binding via Western blot .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) with purified target proteins.
  • Cellular thermal shift assays (CETSA) : Monitor target protein stabilization in cell lysates after compound treatment.

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